

Bicyclopentyl: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bicyclopentyl*

Cat. No.: *B158630*

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CAS Number: 1636-39-1 Molecular Formula: $C_{10}H_{18}$ Molecular Weight: 138.25 g/mol

This technical guide provides an in-depth overview of **bicyclopentyl** (also known as cyclopentylcyclopentane or 1,1'-**bicyclopentyl**), a saturated alicyclic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, spectroscopic data, and the application of related bicycloalkanes in medicinal chemistry.

Molecular Structure

Bicyclopentyl consists of two cyclopentane rings connected by a single carbon-carbon bond.

Molecular Structure of **Bicyclopentyl**

Caption: 2D representation of the **bicyclopentyl** molecule.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of **bicyclopentyl** is presented in the table below. This data is crucial for its application in various experimental and industrial settings.

Property	Value	Reference
CAS Number	1636-39-1	[1]
Molecular Formula	C ₁₀ H ₁₈	[1]
Molecular Weight	138.25 g/mol	[1]
Density	0.915 g/cm ³	
Boiling Point	186.9 °C at 760 mmHg	
Flash Point	51.6 °C	
Melting Point	Not Available	
Refractive Index	1.4860 (estimate)	
Enthalpy of Vaporization	41.8 ± 0.4 kJ/mol at 298.15 K	
Enthalpy of Fusion	11.3 ± 0.1 kJ/mol	
Critical Temperature	634 K (estimate)	
Critical Pressure	2800 kPa (estimate)	

Synthesis of Bicyclopentyl

While a specific, detailed experimental protocol for the synthesis of **bicyclopentyl** is not readily available in the searched literature, a plausible and commonly employed method is the reductive coupling of a cyclopentyl halide using a suitable coupling agent, such as a Grignard reagent or through a Wurtz-type reaction. Below is a representative experimental protocol based on general principles of C-C bond formation.

Representative Experimental Protocol: Synthesis via Grignard Reagent Coupling

This protocol describes a potential two-step synthesis of **bicyclopentyl** starting from cyclopentanol.

Step 1: Synthesis of Cyclopentyl Bromide from Cyclopentanol

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 43.0 g (0.5 mol) of cyclopentanol.
- **Addition of HBr:** Slowly add 119 g (0.7 mol) of 48% hydrobromic acid to the cyclopentanol with stirring.
- **Reflux:** Heat the mixture to reflux for 6 hours.
- **Work-up:** After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol), water, 10% sodium bicarbonate solution, and finally with water.
- **Drying and Distillation:** Dry the crude cyclopentyl bromide over anhydrous calcium chloride and purify by distillation. The boiling point of cyclopentyl bromide is approximately 137-139 °C.

Step 2: Grignard Coupling of Cyclopentyl Bromide

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 12.2 g (0.5 g-atom) of magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 74.5 g (0.5 mol) of cyclopentyl bromide in 250 mL of anhydrous diethyl ether dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- **Coupling Reaction:** To the freshly prepared cyclopentylmagnesium bromide solution, add a catalytic amount of a suitable coupling catalyst, such as copper(I) chloride or silver(I) bromide. Then, slowly add another equivalent of cyclopentyl bromide (74.5 g, 0.5 mol) dissolved in 100 mL of anhydrous diethyl ether.
- **Reaction Quench and Work-up:** After the addition is complete, reflux the mixture for 4-6 hours. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water, and dry over anhydrous

magnesium sulfate. Remove the solvent by rotary evaporation. The resulting crude **bicyclopentyl** can be purified by fractional distillation under reduced pressure.

}}` Caption: A representative workflow for the synthesis of **bicyclopentyl**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While dedicated high-resolution spectra for **bicyclopentyl** were not found in the searched literature, the expected chemical shifts can be estimated based on the analysis of similar cycloalkane structures.

- ^1H NMR: The proton NMR spectrum of **bicyclopentyl** is expected to show a complex multiplet in the upfield region, typical for saturated hydrocarbons. The protons on the carbons adjacent to the ring-junction (C1 and C1') would be expected to appear at a slightly different chemical shift than the other methylene protons of the cyclopentyl rings. A rough estimation for the chemical shifts would be in the range of 1.2-1.8 ppm.
- ^{13}C NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the C1, C2/C5, and C3/C4 carbons of each cyclopentyl ring (assuming free rotation around the C1-C1' bond makes the rings equivalent). The C1 carbon, being a tertiary carbon, would appear at a different chemical shift compared to the secondary carbons. Estimated chemical shifts would be in the range of 25-50 ppm.

Mass Spectrometry

The mass spectrum of **bicyclopentyl** is available from the NIST WebBook. The spectrum shows a molecular ion peak (M^+) at m/z 138, corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of an aliphatic hydrocarbon, with prominent peaks corresponding to the loss of alkyl fragments.

[\[2\]](#)#### Infrared (IR) Spectroscopy

The infrared spectrum of **bicyclopentyl** is also available from the NIST WebBook. The spectrum is dominated by strong C-H stretching vibrations in the region of $2850\text{-}2960\text{ cm}^{-1}$ and C-H bending vibrations around 1450 cm^{-1} .

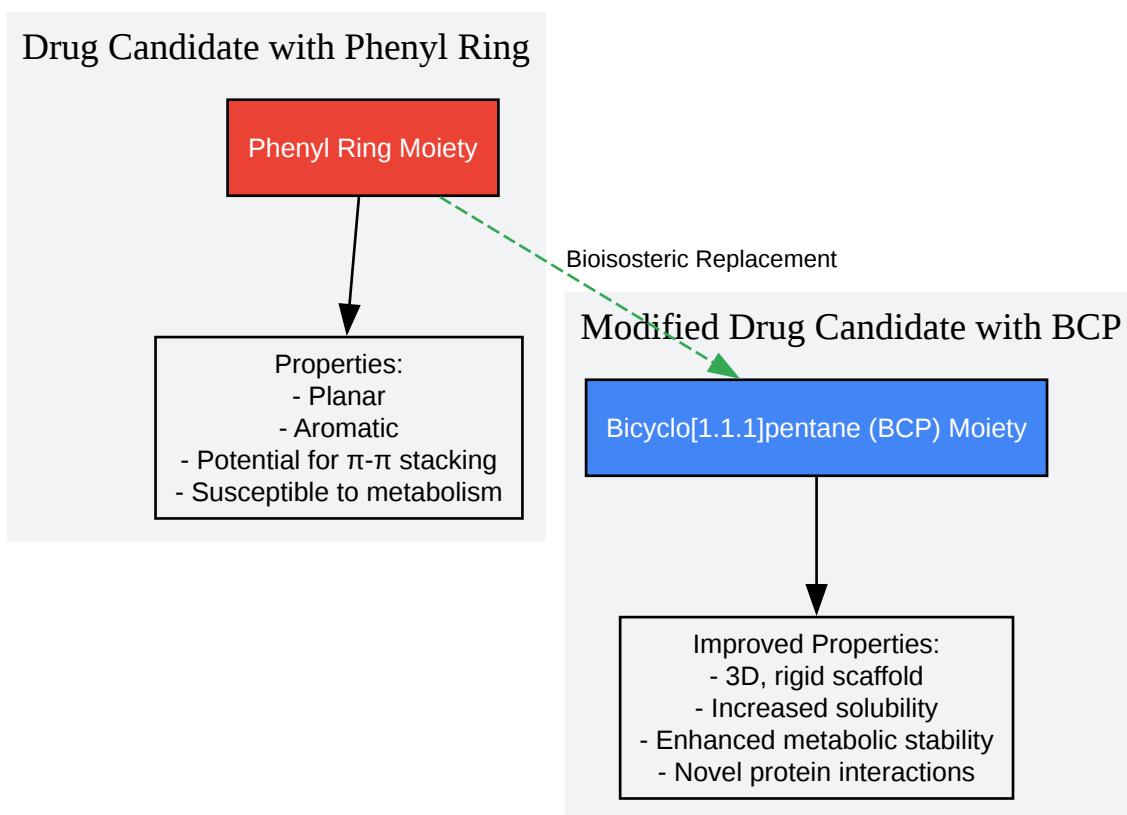
[3]### Applications in Drug Development: The Bicyclo[1.1.1]pentane (BCP) Motif as a Bioisostere

While **bicyclopentyl** itself is not widely documented as a pharmacophore, the structurally related bicyclo[1.1.1]pentane (BCP) moiety has gained significant attention in medicinal chemistry as a bioisostere for para-substituted phenyl rings. Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

The replacement of a flat aromatic ring with a three-dimensional, rigid scaffold like BCP can offer several advantages in drug design:

- **Improved Physicochemical Properties:** BCP-containing compounds often exhibit enhanced solubility and metabolic stability compared to their aromatic counterparts.
- **Novel Chemical Space:** The introduction of a 3D structure allows for the exploration of new interactions with biological targets.
- **Reduced Off-Target Effects:** The more defined shape of the BCP moiety can lead to higher selectivity for the intended target.

Logical Relationship of BCP as a Phenyl Ring Bioisostere



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Caption: The concept of replacing a phenyl ring with a BCP moiety in drug design.

Conclusion

Bicyclopentyl is a simple alicyclic hydrocarbon with well-defined physical and chemical properties. While its direct application in drug development is not prominent, the study of related bicycloalkanes, particularly bicyclo[1.1.1]pentane, highlights the importance of saturated ring systems in modern medicinal chemistry. This guide provides a consolidated source of technical information on **bicyclopentyl** for researchers and professionals, and it is hoped that it will serve as a valuable resource for future studies and applications.

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